molecular formula C16H16F3N3OS B2654876 (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798416-24-6

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2654876
CAS RN: 1798416-24-6
M. Wt: 355.38
InChI Key: KAVRHKGOBPBWJP-AATRIKPKSA-N
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Description

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16F3N3OS and its molecular weight is 355.38. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Chemoselectivity

Research by Hassaneen and Shawali (2013) focuses on the regioselective synthesis of functionalized bis-pyrazolyl ketones and their chemoselectivity in reactions with hydrazine hydrate, highlighting methodologies that could be applicable to synthesizing and manipulating molecules similar to the one (Hassaneen & Shawali, 2013).

Synthesis and Structure Determination

A study by Kariuki et al. (2022) on synthesizing and structurally determining related compounds underscores the methods that can be employed to elucidate the structure of such complex molecules through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Reactions with Acrylonitriles

Research into the reactions of triphenylphosphine alkylenes with 3(2-thienyl)acrylonitriles, as explored by Abdou et al. (2003), provides insights into the Michael addition products and cyclopropanes formation, potentially relevant for studying reactions of the specified compound (Abdou, Salem, & Barghash, 2003).

Cycloadditions and Rearrangements

Gladow et al. (2014) investigate 1,3-dipolar cycloadditions and subsequent rearrangements leading to CF3-substituted pyrazoles, illustrating synthetic pathways that may be applicable to or influenced by the trifluoromethyl and pyrazole groups in the compound of interest (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Asymmetric [3+2] Cycloaddition Reactions

The work by Han et al. (2011) on employing acrylamides in asymmetric [3+2] cycloaddition reactions presents a methodology that could be relevant for introducing chirality into molecules similar to the compound , providing a pathway for synthesizing enantiomerically enriched products (Han, Wang, Zhong, & Lu, 2011).

properties

IUPAC Name

(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c17-16(18,19)14-10-13(11-3-4-11)22(21-14)8-7-20-15(23)6-5-12-2-1-9-24-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,20,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVRHKGOBPBWJP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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